rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde
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Overview
Description
The compound rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde is a complex organic molecule with a unique structure. . This compound is characterized by its multiple rings, hydroxyl groups, and aldehyde functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is produced in small quantities for research purposes, often using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH, temperature, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the aldehyde groups can produce primary alcohols .
Scientific Research Applications
rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde: has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde: can be compared with other similar compounds, such as:
Epiguajadial A: Similar structure but with different functional groups.
Guajadial: Another related compound with variations in the ring structure and functional groups.
Cycloundecane derivatives: Compounds with similar cycloundecane core but different substituents.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C30H34O5 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(11R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/t23?,24?,30-/m1/s1 |
InChI Key |
SCJBVAONMYLOHE-DPHZAUTASA-N |
Isomeric SMILES |
CC1=CCC(C=CC[C@@]2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Origin of Product |
United States |
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